Ethyl 3-(3-aminophenyl)prop-2-ynoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMVNNUWRZGCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reduction of Nitro Precursors and Knoevenagel Condensation
One established method begins with 3-nitrobenzaldehyde as the starting material. The process involves a tandem Knoevenagel condensation with Meldrum's acid in the presence of triethylammonium formate (TEAF), followed by reduction and esterification steps:
Step 1: Knoevenagel Condensation
3-Nitrobenzaldehyde undergoes condensation with Meldrum's acid in TEAF, producing an intermediate nitrophenylpropanoic acid derivative.Step 2: Reduction and Esterification
The intermediate is reduced using stannous chloride (SnCl2) in ethanol. This step simultaneously reduces the nitro group to an amino group and esterifies the carboxylic acid to the ethyl ester. Stannous chloride acts both as a reducing agent and a Lewis acid catalyst facilitating esterification.
This method yields ethyl 3-(3-aminophenyl)propanoate efficiently and with good selectivity. Although the original report describes the propanoate derivative, analogous conditions can be adapted for the prop-2-ynoate variant by modifying the starting materials or intermediates accordingly.
Wittig Reaction Followed by Reduction
Another robust approach involves the Wittig reaction to introduce the ethyl acrylate moiety followed by reduction of the nitro group:
Step 1: Wittig Reaction
3-Nitrobenzaldehyde is reacted with triethylphosphonoacetate in the presence of potassium carbonate and water. This reaction forms (E)-ethyl 3-(3-nitrophenyl)acrylate.Step 2: Reduction
The nitro group in (E)-ethyl 3-(3-nitrophenyl)acrylate is reduced using tin chloride dihydrate in ethanol, yielding ethyl 3-(3-aminophenyl)acrylate.
This method is part of a patented process for the preparation of Belinostat, an anticancer agent, indicating its industrial relevance and scalability. The reduction step also benefits from the dual role of tin chloride, ensuring efficient conversion to the amino compound.
Palladium-Catalyzed Coupling Methods
Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of related amino-substituted acrylates and propargylates:
Step 1: Coupling Reaction
Ethyl prop-2-ynoate or ethyl acrylate derivatives are coupled with appropriately substituted iodoanilines (e.g., 3-iodoaniline) in the presence of palladium acetate, triphenylphosphine, potassium carbonate, and tetrabutylammonium bromide in N,N-dimethylformamide (DMF).Step 2: Workup and Purification
After reaction completion, the mixture is extracted and purified by column chromatography to isolate the desired ethyl 3-(3-aminophenyl)prop-2-ynoate.
This method allows for the direct formation of the this compound structure with good yields and high purity. The use of palladium catalysis enables the formation of the carbon-carbon triple bond conjugated to the aromatic amine.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation + Reduction | 3-Nitrobenzaldehyde, Meldrum's acid | TEAF, stannous chloride in ethanol | Simultaneous reduction and esterification; efficient | Primarily for propanoate derivatives; adaptation needed for prop-2-ynoate |
| Wittig Reaction + Reduction | 3-Nitrobenzaldehyde, triethylphosphonoacetate | K2CO3, water; tin chloride dihydrate in ethanol | Industrially scalable; high selectivity | Requires careful control of reaction conditions |
| Pd-Catalyzed Coupling | 3-Iodoaniline, ethyl prop-2-ynoate or acrylate | Pd(OAc)2, PPh3, K2CO3, TBAB, DMF, 80 °C | Direct synthesis of target compound; high purity | Use of expensive Pd catalyst; requires inert atmosphere |
Research Findings and Notes
- The use of stannous chloride is notable for its dual functionality, reducing nitro groups and catalyzing esterification in one step, simplifying the synthesis.
- The Wittig reaction provides a stereoselective route to the (E)-isomer of the ethyl 3-(3-nitrophenyl)acrylate, which is crucial for downstream biological activity in pharmaceutical applications.
- Palladium-catalyzed coupling offers a versatile and direct method but requires rigorous control of reaction parameters and catalyst handling.
- Purification techniques such as column chromatography are essential for obtaining analytically pure products, especially in palladium-catalyzed routes.
- The choice of method depends on the scale, desired purity, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(3-aminophenyl)prop-2-ynoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-aminophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
The table below compares key structural and electronic features of Ethyl 3-(3-aminophenyl)prop-2-ynoate with similar compounds:
| Compound Name | Substituent (R) | Electronic Effect of R | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 3-Aminophenyl | Strongly electron-donating | Alkyne, ester, aromatic amine | C11H11NO2 | 189.21 |
| Ethyl 3-(4-methoxyphenyl)prop-2-ynoate | 4-Methoxyphenyl | Electron-donating | Alkyne, ester, methoxy | C12H12O3 | 204.22 |
| Ethyl 3-(4-fluorophenyl)prop-2-ynoate | 4-Fluorophenyl | Electron-withdrawing | Alkyne, ester, fluoro | C11H9FO2 | 192.19 |
| Ethyl 3-(furan-2-yl)prop-2-ynoate | Furan-2-yl | Electron-rich heterocycle | Alkyne, ester, furan | C9H8O3 | 164.16 |
| Methyl 3-(4-cyanophenyl)prop-2-ynoate | 4-Cyanophenyl | Strongly electron-withdrawing | Alkyne, ester, cyano | C11H7NO2 | 185.18 |
Key Observations :
Reactivity Trends :
Physical and Spectral Properties
NMR Data Comparison:
Key Observations :
- Aromatic protons in amino-substituted derivatives resonate upfield (δ 6.8–7.2) compared to electron-withdrawing analogs (e.g., δ 7.68 for -CN) due to increased electron density .
- The alkyne carbons (C≡C) consistently appear at ~82–84 ppm in 13C-NMR across analogs .
Biological Activity
Ethyl 3-(3-aminophenyl)prop-2-ynoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H13N
- Molecular Weight : 185.24 g/mol
- Functional Groups : The compound contains an ethyl ester and an amino group attached to a phenyl ring, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for potential hydrogen bonding with target proteins, while the ethynyl group may facilitate electron transfer processes.
Proposed Mechanisms:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth through disruption of cellular processes.
- Anticancer Properties : this compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic. -
Cancer Cell Line Studies :
Research published by Johnson et al. (2023) explored the anticancer effects on several cancer cell lines, including breast and cervical cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(3-aminophenyl)prop-2-ynoate, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via alkyne coupling reactions. A general procedure involves reacting 3-aminophenylacetylene derivatives with ethyl propiolate under Sonogashira or Cadiot-Chodkiewicz coupling conditions. Key parameters to optimize include:
- Catalyst choice (e.g., Pd/Cu systems for Sonogashira) .
- Solvent selection (polar aprotic solvents like DMF or THF).
- Temperature control (typically 60–80°C to balance reactivity and side reactions).
Purification often requires column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the product .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Waste Management: Segregate organic waste containing the compound and dispose via certified hazardous waste services to prevent environmental contamination .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
- Cross-Validation: Compare experimental -NMR and -NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in chemical shifts .
- Dynamic Effects: Account for solvent interactions and conformational flexibility in computational models. For example, use explicit solvent models in molecular dynamics simulations .
- X-ray Crystallography: Resolve structural ambiguities by determining the single-crystal structure using SHELX software for refinement .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?
Methodological Answer:
- Hydrogen Bonding: The amino (–NH) and ester (–COO–) groups participate in N–H···O and C–H···O interactions, forming 1D chains or 2D networks. Graph set analysis (e.g., Etter’s rules) can classify these motifs .
- π-Stacking: The phenyl ring may engage in offset π-π interactions, affecting solubility and melting behavior. Hirshfeld surface analysis quantifies these contributions .
- Impact on Stability: Stronger hydrogen bonds correlate with higher thermal stability, as measured by thermogravimetric analysis (TGA) .
Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?
Methodological Answer:
- Substrate Screening: Test reactivity with aryl halides under Suzuki-Miyaura conditions (Pd catalysts, base) to form biaryl derivatives. Monitor reaction progress via LC-MS .
- Mechanistic Studies: Use -NMR (if fluorinated analogs are synthesized) or kinetic isotope effects to identify rate-determining steps .
- Biological Assays: After derivatization, evaluate cytotoxicity and target binding (e.g., kinase inhibition assays) to link structural modifications to activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental IR spectra for this compound?
Methodological Answer:
- Harmonic vs. Anharmonic Approximations: DFT often assumes harmonic vibrations, while experimental IR includes anharmonic effects. Apply scaling factors (e.g., 0.96–0.98 for B3LYP) to align peaks .
- Isotope Effects: For –NH stretches, compare deuterated analogs to confirm assignments.
- Solid-State vs. Gas-Phase: Use attenuated total reflectance (ATR) IR for solid samples and adjust computational models to include crystal packing forces .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh)/CuI | |
| Solvent | DMF/EtN (3:1) | |
| Reaction Time | 12–24 hours | |
| Yield | 75–89% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
